molecular formula C25H28N4O2 B2666304 3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1021035-31-3

3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2666304
CAS No.: 1021035-31-3
M. Wt: 416.525
InChI Key: FZYZWCVYPJWMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a synthetic small molecule featuring a propan-1-one backbone linked to a 4-methoxyphenyl group and a piperazine ring substituted with a pyridazin-3-yl moiety bearing a p-tolyl substituent. The compound’s structure integrates key pharmacophoric elements:

  • Propan-1-one core: Common in kinase inhibitors and receptor antagonists, this group may enhance binding via hydrogen bonding or hydrophobic interactions.
  • Pyridazin-piperazine hybrid: The pyridazin ring (a six-membered di-aza heterocycle) and piperazine moiety are frequently employed in medicinal chemistry for their conformational flexibility and ability to engage in π-π stacking or cation-π interactions .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-19-3-8-21(9-4-19)23-12-13-24(27-26-23)28-15-17-29(18-16-28)25(30)14-7-20-5-10-22(31-2)11-6-20/h3-6,8-13H,7,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYZWCVYPJWMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through the reaction of anisole with suitable reagents.

    Pyridazinyl Group Introduction:

    Piperazinyl Group Addition: The final step is the coupling of the piperazinyl group to the intermediate, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and pyridazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Propan-1-one 4-Methoxyphenyl, pyridazin-p-tolyl-piperazine ~451.5* Hypothesized kinase inhibition (based on pyridazin-piperazine hybrids) -
(E)-3-(4-Methoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one (3f) Prop-2-en-1-one 4-Methoxyphenyl, unsubstituted piperazine 259.3 Anticancer activity (IC₅₀ = 3.2 µM in breast cancer cells); higher solubility due to α,β-unsaturated ketone
1-(4-(5-Chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one Propan-1-one Chloropyridinyl, methylsulfonyl 436.96 Smoothened (Smo) antagonist; brain-penetrating, antitumor activity
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Prop-2-en-1-one Bis(4-methoxyphenyl)methyl, 4-methylphenyl 470.6 Antimicrobial and neuroprotective effects; crystallographically characterized
G395-1202 (Triazolo-pyridazin-propanone) Propan-1-one Fluorophenyl, triazolo-pyridazin 495.56 Screening hit for kinase targets; moderate bioavailability

*Estimated based on structural formula.

Key Observations :

  • Pyridazin vs. Pyridine/Pyridazine Derivatives : The target compound’s pyridazin ring (vs. pyridine in or triazolo-pyridazin in ) may alter electron distribution and binding to hydrophobic pockets in target proteins.
  • Propan-1-one vs. Prop-2-en-1-one : Saturation of the ketone backbone (propan-1-one) may reduce reactivity compared to α,β-unsaturated analogs (e.g., 3f), favoring stability over covalent interactions .

Key Insights :

  • The target compound’s synthesis likely parallels methods in , involving piperazine acylation or nucleophilic substitution.
  • The pyridazin-p-tolyl group may lower solubility compared to 3f’s simpler piperazine structure, necessitating formulation optimization for in vivo studies.

Biological Activity

3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one, commonly referred to as MDPHP, is a synthetic compound belonging to the substituted cathinone class. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry.

  • Molecular Formula : C25H28N4O2
  • Molecular Weight : 416.525 g/mol
  • CAS Number : 1021035-31-3
  • Structural Features : The compound features a methoxyphenyl group, a pyridazine moiety, and a piperazine ring, which contribute to its diverse biological interactions.

Biological Activity Overview

MDPHP has been studied for various biological activities, including:

  • Antidepressant Effects : Research indicates that compounds with similar structures may exhibit antidepressant-like effects in animal models. The piperazine ring is often associated with interactions at serotonin receptors, potentially enhancing mood and reducing anxiety symptoms.
  • Neurotransmitter Modulation : The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction is crucial for understanding its psychoactive properties .

In Vitro Studies

  • Serotonin Receptor Binding :
    • A study evaluated the binding affinity of MDPHP analogs at various serotonin receptors (5-HT1A, 5-HT2A). Results indicated moderate binding affinity, suggesting potential as an antidepressant or anxiolytic agent .
  • Dopamine Transporter Inhibition :
    • Another study focused on the inhibition of the dopamine transporter (DAT). MDPHP demonstrated significant inhibition, which could lead to increased dopamine levels in synaptic clefts, contributing to its stimulant effects.

In Vivo Studies

  • Behavioral Assessment in Rodents :
    • Behavioral assays in rodents showed that MDPHP administration resulted in increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant-like properties.
  • Toxicity Profile :
    • Toxicological assessments revealed that while MDPHP has psychoactive effects, it also presents a risk of toxicity at higher doses. Safety studies are ongoing to establish a comprehensive toxicity profile .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
MDPHPMDPHP StructureAntidepressant-like effects, DAT inhibition
2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyrimidin-4-yl)piperazin-1-yl)ethanoneSimilar structure but with a pyrimidine ringPotentially similar activity but less studied
2-(4-Methoxyphenyl)-1-(4-(6-(phenyl)pyridazin-3-yl)piperazin-1-yl)ethanoneLacks p-tolyl groupDifferent activity profile due to structural differences

Current State of Research

The current research on MDPHP is primarily focused on understanding its mechanism of action and potential therapeutic applications. While preliminary findings are promising, further studies are required to explore its full pharmacological profile and safety considerations.

Future Directions

Future research should aim to:

  • Expand Toxicological Studies : Comprehensive studies on long-term effects and potential dependency issues.
  • Investigate Therapeutic Applications : Explore the efficacy of MDPHP in treating mood disorders and other neuropsychiatric conditions.
  • Develop Structural Analogues : Synthesize and test analogues to enhance desired biological activities while minimizing side effects.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Coupling of the pyridazin-3-ylpiperazine core with a p-tolyl group via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling.
  • Step 2 : Introduction of the 3-(4-methoxyphenyl)propan-1-one moiety through ketone formation or condensation reactions.
    Critical parameters include solvent choice (e.g., DMF or DCM), temperature control (60–120°C), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization ensures >90% purity. Reaction progress should be monitored using TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., methoxy groups at 4-position, piperazine integration).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Ensures purity (>95%) and detects by-products.
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches.
    Cross-referencing with analogs in PubChem or crystallographic databases (e.g., CCDC) resolves ambiguities .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and which software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and conformation of the piperazine-pyridazine scaffold.
  • Software : SHELXTL/SHELXL refines crystallographic models, while CCP4 suites process diffraction data. Hydrogen-bonding networks (C-H···O/N) and π-π stacking interactions are analyzed using Mercury or Olex2. Example: A similar compound’s crystal packing revealed intermolecular interactions stabilizing the piperazine ring .

Q. What computational strategies predict this compound’s binding affinity with biological targets (e.g., 5-HT₆ receptors)?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina, Glide) : Models interactions between the compound’s methoxyphenyl and pyridazine groups with receptor active sites.
  • Molecular Dynamics (GROMACS) : Simulates binding stability over time, focusing on piperazine flexibility and solvent effects.
  • QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with activity data from analogs. For example, substituents at the p-tolyl position significantly modulate 5-HT₆ receptor antagonism .

Q. How can researchers reconcile conflicting bioactivity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?

  • Methodological Answer :
  • Assay Optimization : Validate assays under standardized conditions (e.g., pH, temperature, cell line viability).
  • Dose-Response Curves : Compare IC₅₀ values across multiple replicates to identify outliers.
  • Off-Target Profiling : Use kinome-wide or proteome-wide screens (e.g., KINOMEscan) to rule out nonspecific interactions. For instance, methoxy group positioning may enhance selectivity but reduce solubility, leading to assay discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.